molecular formula C8H10N2O2 B2639385 N-Hydroxy-2-(4-hydroxy-phenyl)-acetamidine CAS No. 58484-76-7

N-Hydroxy-2-(4-hydroxy-phenyl)-acetamidine

Cat. No.: B2639385
CAS No.: 58484-76-7
M. Wt: 166.18
InChI Key: FTFFWVKTHDZJMW-UHFFFAOYSA-N
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Description

N-Hydroxy-2-(4-hydroxy-phenyl)-acetamidine is a chemical compound that has garnered interest in various fields of scientific research due to its unique structure and potential applications. This compound features both hydroxyl and amidine functional groups, which contribute to its reactivity and versatility in chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Hydroxy-2-(4-hydroxy-phenyl)-acetamidine typically involves the reaction of 4-hydroxybenzaldehyde with hydroxylamine hydrochloride to form an oxime intermediate. This intermediate is then subjected to further reactions to introduce the amidine group. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. These methods often utilize continuous flow reactors and advanced purification techniques to scale up the production while maintaining the quality of the compound.

Chemical Reactions Analysis

Types of Reactions

N-Hydroxy-2-(4-hydroxy-phenyl)-acetamidine undergoes various types of chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form quinones or other oxidized derivatives.

    Reduction: The compound can be reduced to form amines or other reduced products.

    Substitution: The hydroxyl and amidine groups can participate in substitution reactions to introduce different functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or hydrogen peroxide for oxidation, and reducing agents like sodium borohydride for reduction. Substitution reactions may involve reagents such as alkyl halides or acyl chlorides under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

N-Hydroxy-2-(4-hydroxy-phenyl)-acetamidine has several scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activity, including its effects on enzymes and cellular processes.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in drug development for treating various diseases.

    Industry: It is utilized in the production of specialty chemicals and as an intermediate in the synthesis of other industrially important compounds.

Mechanism of Action

The mechanism of action of N-Hydroxy-2-(4-hydroxy-phenyl)-acetamidine involves its interaction with molecular targets such as enzymes and receptors. The hydroxyl and amidine groups can form hydrogen bonds and other interactions with these targets, modulating their activity and leading to various biological effects. The specific pathways involved depend on the context of its use and the particular targets it interacts with.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to N-Hydroxy-2-(4-hydroxy-phenyl)-acetamidine include:

  • N-Hydroxy-2-(4-methoxy-phenyl)-acetamidine
  • N-Hydroxy-2-(4-chloro-phenyl)-acetamidine
  • N-Hydroxy-2-(4-nitro-phenyl)-acetamidine

Uniqueness

This compound is unique due to the presence of both hydroxyl and amidine groups, which confer distinct reactivity and potential biological activity. This combination of functional groups is not commonly found in other similar compounds, making it a valuable molecule for research and industrial applications.

Properties

IUPAC Name

N'-hydroxy-2-(4-hydroxyphenyl)ethanimidamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2O2/c9-8(10-12)5-6-1-3-7(11)4-2-6/h1-4,11-12H,5H2,(H2,9,10)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTFFWVKTHDZJMW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CC(=NO)N)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1C/C(=N/O)/N)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

166.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

58484-76-7
Record name N-HYDROXY-2-(4-HYDROXY-PHENYL)-ACETAMIDINE
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